3-Isopentylpiperidine

CAS No.: 1219977-29-3

Cat. No.: VC2671817

Molecular Formula: C10H21N

Molecular Weight: 155.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219977-29-3 |

|---|---|

| Molecular Formula | C10H21N |

| Molecular Weight | 155.28 g/mol |

| IUPAC Name | 3-(3-methylbutyl)piperidine |

| Standard InChI | InChI=1S/C10H21N/c1-9(2)5-6-10-4-3-7-11-8-10/h9-11H,3-8H2,1-2H3 |

| Standard InChI Key | YAHGEJCICHJXKP-UHFFFAOYSA-N |

| SMILES | CC(C)CCC1CCCNC1 |

| Canonical SMILES | CC(C)CCC1CCCNC1 |

Introduction

Structure and Nomenclature

Chemical Structure

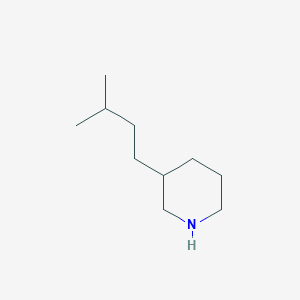

3-Isopentylpiperidine consists of a six-membered heterocyclic piperidine ring containing one nitrogen atom, with an isopentyl group (3-methylbutyl) attached at the 3-position. The molecular structure can be represented as follows:

-

Basic piperidine ring (C₅H₁₁N)

-

Isopentyl group (C₅H₁₁) at the 3-position

-

Molecular formula: C₁₀H₂₁N

In comparison, 3-isopropylpiperidine, which has been more extensively documented, has a similar structure but with a shorter alkyl chain (isopropyl group, C₃H₇) at the 3-position and a molecular formula of C₈H₁₇N .

Nomenclature and Identification

The systematic IUPAC name for this compound is 3-(3-methylbutyl)piperidine, with 3-isopentylpiperidine serving as a common alternative name. Based on nomenclature patterns observed with similar compounds, potential alternative names might include:

-

3-(3-methylbutyl)piperidine

-

3-isopentylpiperidine

-

3-(isopentyl)piperidine

-

Piperidine, 3-isopentyl-

While no specific CAS registry number is directly provided for 3-isopentylpiperidine in the available search results, related compounds like 3-isopropylpiperidine have assigned CAS numbers (13603-18-4) .

Physical Properties

Table 1. Predicted Physical Properties of 3-Isopentylpiperidine (Based on Related Piperidine Compounds)

Chemical Properties

Basic Properties

3-Isopentylpiperidine, like other piperidine derivatives, would be expected to function as a base due to the presence of the nitrogen atom in the ring structure. The basicity would likely be comparable to that of piperidine (pKb = 2.88), potentially with minor modifications due to the isopentyl substituent .

The nitrogen atom in the piperidine ring can form salts with acids and participate in various chemical reactions typical of secondary amines. This includes:

-

Formation of amides

-

Alkylation and acylation reactions

-

Reactions with aldehydes and ketones

Reactivity Profile

Based on the general reactivity patterns of piperidine compounds, 3-isopentylpiperidine would likely exhibit the following characteristics:

-

Potential incompatibility with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides

-

Possible generation of flammable hydrogen gas when combined with strong reducing agents

The isopentyl group at the 3-position would be expected to increase the lipophilicity of the molecule compared to unsubstituted piperidine, potentially affecting its solubility profile and membrane permeability.

Structural Relationship to Other Piperidine Compounds

The piperidine moiety serves as a critical structural feature in many biologically active compounds. In particular, the substituted piperidine ring is often found in compounds that interact with various receptors, including histamine H3 receptors and sigma receptors .

Research on related compounds suggests that the piperidine ring in its protonated form can participate in important interactions such as salt bridge formation with amino acid residues (e.g., Glu172) in receptor binding pockets . The position and nature of substituents on the piperidine ring significantly influence the binding affinity and selectivity of these compounds.

Chemical Synthesis Applications

The 3-isopentylpiperidine structure could potentially serve as:

-

An intermediate in organic synthesis

-

A building block for more complex molecules

-

A structure for structure-activity relationship studies in drug development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume